Ketazocine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

71697-05-7 |

|---|---|

Molecular Formula |

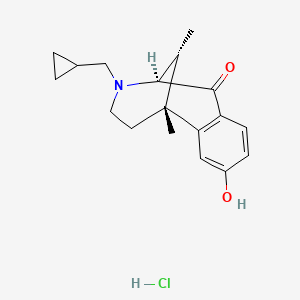

C18H24ClNO2 |

Molecular Weight |

321.8 g/mol |

IUPAC Name |

(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one;hydrochloride |

InChI |

InChI=1S/C18H23NO2.ClH/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12;/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3;1H/t11-,16-,18+;/m0./s1 |

InChI Key |

OOWXTFCXQSYBBT-JFVUPURHSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O.Cl |

Canonical SMILES |

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O.Cl |

Origin of Product |

United States |

Historical Context and Seminal Contributions to Opioid Receptor Theory

Genesis of Opioid Receptor Classification: Ketazocine (B1673596) as a Prototypic Kappa Ligand

The concept of multiple opioid receptors was first solidified in the 1970s. nih.govoup.com Early research indicated that different opioid compounds produced distinct pharmacological effects, suggesting they were not all acting on a single, uniform receptor. nih.govfrontiersin.org In 1976, Martin and his colleagues provided definitive evidence for the existence of different opioid receptor types. oup.comcambridge.org Their work, using a chronic spinal dog model, differentiated the effects of morphine from those of ketocyclazocine (B1261024), a close analog of ketazocine. nih.govnih.gov

This foundational research led to the proposal of at least two distinct receptor types: the μ (mu) receptor, named for its prototypic agonist, morphine, and the κ (kappa) receptor, named for its prototypic agonist, ketocyclazocine. oup.comguidetopharmacology.orgnih.gov Ketazocine, also known as ketocyclazocine, thus became the archetypal ligand for the kappa opioid receptor (KOR). wikipedia.orgwikipedia.orgchemrxiv.org The distinct behavioral changes observed with ketazocine administration, which differed from those induced by mu receptor agonists, were a cornerstone in establishing the kappa receptor as a separate entity. chemrxiv.org

Subsequent binding studies further solidified the existence of the kappa receptor. For instance, researchers used radiolabeled ethylketazocine, another benzomorphan (B1203429) derivative, to identify binding sites in brain membranes that were distinct from mu and delta receptors. nih.gov These experiments confirmed that compounds like ketazocine and its analogs bind to a specific population of receptors, now known as kappa opioid receptors. nih.govnih.govd-nb.info

Evolution of Opioid Receptor Nomenclature and Subtype Differentiation

Following the initial distinction of mu and kappa receptors, a third major type, the δ (delta) receptor, was identified based on its affinity for enkephalins in the mouse vas deferens. oup.comguidetopharmacology.org This tripartite classification (μ, δ, κ) became the foundation of opioid receptor pharmacology. guidetopharmacology.orgnih.gov

The nomenclature, however, has undergone several revisions over the years. In 1996, the International Union of Basic and Clinical Pharmacology (IUPHAR) proposed a new nomenclature, renaming the receptors OP1 (delta), OP2 (kappa), and OP3 (mu). nih.gov This change was not widely adopted by the research community. guidetopharmacology.org Consequently, in 2000, the nomenclature was revised again to DOP, KOP, and MOP. nih.gov Despite these changes, the original Greek letter designations (δ, κ, and μ) remain widely used and are recommended by the NC-IUPHAR alongside the DOP, KOP, and MOP classifications. nih.govguidetopharmacology.org

Further research has suggested the existence of subtypes within each major receptor class. jneurosci.orgnih.govnih.gov For the kappa receptor, binding studies have indicated the presence of κ₁, κ₂, and κ₃ variants. wikipedia.org However, as only one cDNA clone for the KOR has been identified, it is believed that these subtypes may arise from the interaction of the KOR protein with other proteins in the cell membrane. wikipedia.org

The discovery of a fourth receptor, initially termed ORL1 (opioid receptor-like 1) and later named the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), further expanded the opioid receptor family. guidetopharmacology.orgpnas.org While structurally related to the classical opioid receptors (mu, delta, and kappa), the NOP receptor has a distinct pharmacology and is considered a non-opioid branch of the family. guidetopharmacology.orgnih.govguidetopharmacology.org

The table below summarizes the evolution of the primary opioid receptor nomenclature:

| Original Nomenclature (Prototypic Ligand) | 1996 IUPHAR Proposal | 2000 IUPHAR/NC-IUPHAR Recommendation | Current Widely Used Nomenclature |

| μ (mu) receptor (Morphine) | OP₃ | MOP | μ (mu), MOP |

| κ (kappa) receptor (Ketazocine/Ketocyclazocine) | OP₂ | KOP | κ (kappa), KOP |

| δ (delta) receptor (Enkephalins) | OP₁ | DOP | δ (delta), DOP |

Molecular Pharmacology and Receptor Interaction Profiles of Ketazocine Hydrochloride

Opioid Receptor Binding Affinity and Potency

The interaction of ketazocine (B1673596) with opioid receptors is characterized by its distinct affinity and potency profile. As a defining ligand for the kappa opioid receptor, its binding characteristics at this site are particularly noteworthy.

Kappa Opioid Receptor (KOR) Binding Characteristics

Ketazocine exhibits a high affinity for the kappa opioid receptor, an interaction that was foundational in the initial classification of opioid receptor subtypes. The KOR is named after ketazocine, highlighting the compound's significance as a selective agonist for this receptor type. Research has demonstrated that ketazocine and its analogue, ethylketocyclazocine (EKC), bind with high affinity to KOR. This strong binding affinity is a key determinant of its pharmacological effects, which are primarily mediated through the activation of KOR. Studies involving radioligand binding assays have been instrumental in quantifying this interaction, consistently showing potent displacement of KOR-selective radioligands by ketazocine and related compounds.

Mu Opioid Receptor (MOR) Interaction Profiles

While ketazocine is predominantly a KOR agonist, it also interacts with the mu opioid receptor (MOR), albeit with significantly lower affinity. The interaction of ketazocine-like agonists with MOR is distinct from that of classical morphine-like agonists. For instance, the binding of ketazocine to opioid receptors shows a lower sensitivity to sodium ions compared to morphine, suggesting a different mode of interaction at the molecular level. This differential sodium effect has been proposed as a distinguishing feature between kappa and mu receptor interactions. Quantitative binding studies have confirmed that the affinity of ketazocine for MOR is substantially weaker than its affinity for KOR.

Delta Opioid Receptor (DOR) Interaction Profiles

Ketazocine's interaction with the delta opioid receptor (DOR) is the weakest among the three primary opioid receptors. Binding assays consistently demonstrate a low affinity of ketazocine for DOR. This characteristic further underscores its selectivity towards the kappa opioid receptor. The minimal interaction with DOR contributes to the specific pharmacological profile of ketazocine, differentiating it from other opioids that may exhibit more promiscuous binding to various receptor subtypes.

Interactive Data Table: Opioid Receptor Binding Affinities (Ki) of Ethylketocyclazocine (EKC)

| Compound | Kappa Opioid Receptor (KOR) Ki (nM) | Mu Opioid Receptor (MOR) Ki (nM) | Delta Opioid Receptor (DOR) Ki (nM) |

|---|---|---|---|

| Ethylketocyclazocine (EKC) | 1.3 | 14 | 300 |

Note: Data for Ethylketocyclazocine (EKC), a close structural and functional analog of Ketazocine, is presented here to provide a quantitative representation of the binding profile.

Receptor Selectivity Studies: Quantitative Analysis

The selectivity of an opioid ligand for a particular receptor subtype is a critical aspect of its pharmacological profile. This selectivity is often expressed as a ratio of the binding affinities (Ki values) for different receptors.

Kappa/Mu Opioid Receptor Selectivity Ratios

The selectivity of ketazocine for the kappa opioid receptor over the mu opioid receptor is a defining feature of its pharmacology. By comparing the binding affinities (Ki values), a selectivity ratio can be calculated. Using the data for its close analog, ethylketocyclazocine, the KOR/MOR selectivity is significant. This preferential binding to KOR is responsible for the distinct pharmacological effects of ketazocine, which differ from those of mu-preferring opioids like morphine.

Kappa/Delta Opioid Receptor Selectivity Ratios

Similarly, the selectivity of ketazocine for the kappa opioid receptor over the delta opioid receptor is even more pronounced. The significantly weaker binding affinity for the DOR results in a high kappa/delta selectivity ratio. This high degree of selectivity further contributes to the specific pharmacological actions attributed to KOR activation by ketazocine, with minimal confounding effects from DOR interaction.

Interactive Data Table: Receptor Selectivity Ratios of Ethylketocyclazocine (EKC)

| Compound | KOR/MOR Selectivity Ratio (Ki MOR / Ki KOR) | KOR/DOR Selectivity Ratio (Ki DOR / Ki KOR) |

|---|---|---|

| Ethylketocyclazocine (EKC) | ~10.8 | ~230.8 |

Note: Ratios are calculated from the Ki values presented in the preceding table for Ethylketocyclazocine (EKC).

Ligand Bias and Functional Selectivity in Receptor Activation

G Protein Coupling Modulation

Upon agonist binding, the KOR couples to inhibitory Gi/o proteins, initiating a signaling cascade. wikipedia.org This activation causes the Gα subunit to exchange Guanosine (B1672433) Diphosphate (B83284) (GDP) for Guanosine Triphosphate (GTP), leading to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. nih.gov The potency and efficacy of an agonist in promoting this G protein activation can be quantified in vitro using assays such as [35S]GTPγS binding, which measures the rate of GTPγS binding to G proteins upon receptor stimulation. frontiersin.org

The interaction is further nuanced by the existence of multiple Gα protein subtypes. Research using Bioluminescence Resonance Energy Transfer (BRET) has shown that the specific Gα subunit coupled to the KOR can distinctly affect the efficacy and potency of partial agonists. nih.gov This is particularly relevant for the benzomorphan (B1203429) class of compounds, to which Ketazocine belongs. For instance, the related benzomorphan (-)-pentazocine displays markedly different pharmacological properties when the KOR signals through the Gαz subunit compared to the Gαi1 subunit, acting as a more potent and efficacious agonist via Gαz. nih.gov This highlights the complexity of G protein modulation and suggests that the specific cellular environment and G protein subtype availability can influence a ligand's functional effect. nih.gov

While Ketazocine is a classic KOR agonist, detailed comparative data quantifying its G protein bias are less prevalent in the literature than for more recently developed compounds. However, data from related partial agonists illustrate the principle of differential Gα subunit engagement.

| Gα Subunit | EC₅₀ (nM) | Maximal Stimulation (%) |

|---|---|---|

| Gαz | 7.3 | 79 |

| Gαi1 | 110 | 35 |

Mechanism of Action and Intracellular Signaling Pathways Mediated by Ketazocine Hydrochloride

G Protein-Coupled Receptor Activation and Downstream Cascades

The kappa opioid receptor (KOR), the primary target for ketazocine (B1673596), is coupled to inhibitory G proteins, specifically Gαi/o. wikipedia.orgnih.gov Upon binding of an agonist like ketazocine, the receptor undergoes a conformational change, which facilitates the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. nih.gov These subunits then interact with various downstream effector molecules to propagate the signal within the cell.

The activation of Gαi/o subunits by KOR agonists leads to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling. nih.gov Concurrently, the Gβγ subunits can directly interact with and modulate the activity of ion channels, particularly inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govnih.gov This dual action on ion channels contributes to a reduction in neuronal excitability.

Recent research has also highlighted the complexity of KOR signaling, suggesting that different agonists can stabilize distinct receptor conformations, leading to biased agonism. This phenomenon implies that some agonists may preferentially activate either the G protein-dependent pathway or the β-arrestin-2-dependent pathway. nih.govbohrium.com While G protein signaling is associated with the desired analgesic effects, β-arrestin-2 signaling is often linked to adverse effects like dysphoria. nih.gov

Modulation of Intracellular Signaling Pathways

The activation of the κ-opioid receptor by ketazocine hydrochloride initiates a complex network of intracellular signaling pathways that go beyond the canonical G protein-mediated effects. These pathways play a significant role in both the acute and long-term cellular responses to opioid receptor activation.

A primary consequence of KOR activation is the inhibition of adenylyl cyclase. nih.gov Adenylyl cyclases are enzymes responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. frontiersin.org By inhibiting adenylyl cyclase, KOR agonists like ketazocine effectively decrease intracellular cAMP levels. escholarship.org This reduction in cAMP leads to decreased activity of protein kinase A (PKA), a downstream effector of cAMP. escholarship.org The AC/cAMP/PKA signaling pathway is a central player in mediating both the immediate and chronic effects of opioids. escholarship.org Chronic exposure to opioids can lead to a compensatory upregulation of the cAMP pathway, a phenomenon known as heterologous sensitization or cAMP overshoot, which is implicated in tolerance and dependence. nih.gov

The mitogen-activated protein kinase (MAPK) cascades are critical signaling pathways that regulate a wide array of cellular functions, including gene expression, cell proliferation, and apoptosis. nih.govnih.gov Opioid receptor activation, including that of the KOR, can modulate MAPK signaling. nih.gov The most well-studied of these are the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov

Activation of the KOR can lead to the phosphorylation and activation of ERK1/2. nih.gov This process can be initiated through various mechanisms, including signaling via Gβγ subunits, protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K). nih.govsemanticscholar.org The functional consequences of opioid-induced ERK1/2 activation are complex and can vary depending on the cellular context and the specific agonist. nih.gov For instance, in some systems, ERK1/2 activation is linked to receptor desensitization and internalization, while in others, it may contribute to neuronal plasticity. nih.gov Chronic opioid exposure has been shown to lead to a downregulation of components of the MAPK cascade in the pre-frontal cortex of human opiate addicts. nih.gov

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. reactome.org It integrates signals from various upstream pathways, including the PI3K/Akt and MAPK/ERK pathways. nih.gov mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions.

Recent evidence suggests that opioid receptor signaling can influence the mTOR pathway. nih.gov Activation of the µ-opioid receptor has been shown to trigger the PI3K/Akt/mTOR pathway, which is implicated in the development of morphine tolerance and hyperalgesia. nih.gov While direct evidence for ketazocine's influence on the mTOR pathway is still emerging, the known crosstalk between KOR signaling and the upstream regulators of mTOR, such as the PI3K/Akt and ERK pathways, suggests a potential for interaction. nih.govnih.gov Given mTOR's critical role in protein synthesis, its modulation by opioid receptor agonists could have significant implications for the long-term adaptive changes in the nervous system associated with chronic opioid use. nih.gov

Ion Channel Modulation and Neuronal Excitability

A key mechanism by which this compound exerts its effects is through the modulation of ion channel activity, which directly impacts neuronal excitability. As mentioned, the Gβγ subunits released upon KOR activation can directly interact with and modulate various ion channels. nih.gov

One of the primary effects is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability.

Preclinical Pharmacological Effects in Animal Models

Antinociceptive Efficacy in Various Pain Models

The antinociceptive properties of ketazocine (B1673596) and its analogues have been demonstrated in several preclinical pain models, which assess different modalities of pain, including thermal, mechanical, and chemical nociception.

In studies utilizing the writhing and tail-flick assays in mice, ketocyclazocine (B1261024), a closely related kappa agonist, demonstrated notable analgesic effects. The antinociceptive potency of ketocyclazocine in these models was found to be comparable to that of morphine, a mu-opioid agonist. Further investigations have explored the antinociceptive actions of ethylketocyclazocine, another related compound, in the formalin test in rats. This test is characterized by a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase. Ethylketocyclazocine has been shown to be effective in this model of tissue injury-induced pain.

The table below summarizes the findings from preclinical studies on the antinociceptive effects of ketazocine and its analogues in various animal pain models.

| Compound | Animal Model | Pain Assay | Key Findings |

| Ketocyclazocine | Mice | Writhing Test | Demonstrated significant analgesic activity. |

| Ketocyclazocine | Mice | Tail-Flick Test | Showed analgesic potency comparable to morphine. |

| Ethylketocyclazocine | Rats | Formalin Test | Effective in a model of tissue injury-induced pain. |

Central Nervous System Modulation and Behavioral Phenotypes

Ketazocine hydrochloride exerts significant modulatory effects on the central nervous system, leading to distinct behavioral phenotypes in animal models. These effects are primarily mediated through its interaction with kappa-opioid receptors.

Sedative Properties

While ketazocine is known to produce central nervous system depression, specific preclinical studies focusing solely on its sedative properties in animal models are not extensively detailed in the available literature. The sedative effects of kappa-opioid agonists are often observed as part of a broader behavioral assessment. For instance, in studies evaluating motor activity or performance in other behavioral tasks, a decrease in general activity may be indicative of sedation. However, dedicated preclinical investigations to quantify the sedative hypnotic effects of this compound are not prominently reported.

Neurobehavioral Modulation in Specific Conditioning and Operant Assays

The neurobehavioral effects of ketazocine have been characterized in specific conditioning and operant assays, which are instrumental in understanding its influence on behavior and motivation.

In pigeons trained on a multiple fixed-ratio, fixed-interval schedule of reinforcement, both ketazocine and ethylketazocine were found to decrease response rates at higher doses. This effect is indicative of a disruption in motivated behavior. Furthermore, studies on self-administration in rats have shown that both ketocyclazocine and ethylketocyclazocine can be self-administered, suggesting they may have reinforcing properties under certain conditions.

The following table presents a summary of the neurobehavioral modulation observed with ketazocine and its analogues in conditioning and operant assays.

| Compound | Animal Model | Behavioral Assay | Key Findings |

| Ketazocine | Pigeons | Multiple Fixed-Ratio, Fixed-Interval Schedule | Decreased response rates at higher doses. |

| Ethylketazocine | Pigeons | Multiple Fixed-Ratio, Fixed-Interval Schedule | Decreased response rates at higher doses. |

| Ketocyclazocine | Rats | Self-Administration | Was self-administered by the animals. |

| Ethylketocyclazocine | Rats | Self-Administration | Was self-administered by the animals. |

Diuretic Effects and Vasopressin Inhibition

A characteristic pharmacological effect of kappa-opioid receptor agonists, including ketazocine and its analogues, is the induction of diuresis. This effect is primarily attributed to the inhibition of the release of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), from the posterior pituitary gland.

Preclinical studies in rats have demonstrated that kappa-opioid agonists like ethylketocyclazocine produce a "water diuretic" effect, characterized by an increase in urine output without a proportional increase in electrolyte excretion. This is consistent with the inhibition of vasopressin, which primarily regulates water reabsorption in the kidneys. It has been shown that these agonists can markedly suppress plasma vasopressin levels. For instance, ethylketocyclazocine has been found to diminish plasma vasopressin levels in rats.

Comparative Pharmacodynamic Investigations with Other Opioid Ligands

The pharmacodynamic profile of ketazocine has been compared with other opioid ligands to differentiate its receptor-mediated effects. These studies have been crucial in defining the distinct properties of kappa-opioid agonists relative to mu-opioid agonists like morphine.

In preclinical models, ketazocine's effects are often contrasted with those of morphine. For instance, while both ketocyclazocine and morphine exhibit analgesic properties, the behavioral profiles they produce can be different. In studies on schedule-controlled behavior in pigeons, the effects of ketazocine and ethylketazocine were compared to the mu-opioid agonist phenazocine. All three compounds decreased response rates, but the antagonism of these effects by naloxone (B1662785) varied, suggesting different receptor mechanisms of action.

The table below provides a comparative overview of the pharmacodynamic effects of ketazocine and other opioid ligands from preclinical investigations.

| Compound | Animal Model | Pharmacodynamic Effect | Comparison |

| Ketocyclazocine | Mice | Analgesia (Writhing & Tail-Flick) | Potency was comparable to morphine. |

| Ketazocine | Pigeons | Schedule-Controlled Behavior | Effects differed from the mu-agonist phenazocine in terms of naloxone antagonism. |

| Ethylketocyclazocine | Pigeons | Schedule-Controlled Behavior | Effects differed from the mu-agonist phenazocine in terms of naloxone antagonism. |

Research Methodologies in Ketazocine Hydrochloride Studies

Radioligand Binding Assays for Receptor Affinity and Density Determination

Radioligand binding assays are fundamental in vitro techniques used to quantify the interaction between a ligand, such as Ketazocine (B1673596), and its receptor targets. These assays measure the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki), and can also determine the density of receptors (Bmax) in a given tissue. The principle involves incubating a biological preparation (e.g., brain membrane homogenates) containing the receptor of interest with a fixed concentration of a radioactively labeled ligand (radioligand). The displacement of this radioligand by increasing concentrations of an unlabeled competitor compound, like Ketazocine, allows for the calculation of the competitor's binding affinity. nih.govscielo.br

Ketazocine and its analogs have been extensively characterized using these methods, revealing a complex binding profile. While it is known as the prototypical KOR agonist, it also exhibits significant affinity for other opioid and non-opioid receptors.

Opioid Receptors : Studies using radiolabeled ligands selective for the different opioid receptor subtypes—mu (MOR), delta (DOR), and kappa (KOR)—have been employed to determine the binding profile of Ketazocine and related benzomorphans. For instance, [³H]ethylketocyclazocine, a close analog of Ketazocine, was used as a radioligand itself to characterize KOR binding sites in mouse and rat brain homogenates. nih.govnih.gov Competition binding assays demonstrated that benzomorphans like Ketazocine have a high affinity for the KOR, but also interact with MOR and DOR, albeit typically with lower affinity. acs.orgclinpgx.org

Sigma Receptors : Beyond the classical opioid receptors, Ketazocine and other benzomorphans like pentazocine (B1679294) and N-allylnormetazocine (SKF-10,047) were crucial in the identification of sigma receptors. taylorandfrancis.comnih.gov Radioligand binding studies have shown that Ketazocine binds to both sigma-1 and sigma-2 receptor subtypes. sigmaaldrich.commdpi.com The stereoselectivity of related compounds is notable, with (+)-isomers often showing higher affinity for sigma receptors, a characteristic that is opposite to that of opioid receptors. nih.gov For example, ³H-pentazocine is a commonly used radioligand for labeling sigma-1 sites. mdpi.comnih.gov

The binding affinities of Ketazocine and its related compounds are summarized in the table below. It is important to note that affinity values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue source (e.g., rat brain, guinea pig brain, recombinant human receptors), and assay buffer composition. plos.org

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Pentazocine | Mu-Opioid (MOR) | >100 | zenodo.org |

| Dezocine (related benzomorphan) | Sigma | ~500 | clinpgx.org |

| (+)-Pentazocine | Sigma-1 (S1R) | High affinity, used as a selective ligand | mdpi.comnih.gov |

| Ethylketocyclazocine | Opioid Receptors | High affinity, particularly for kappa subtype | nih.govnih.gov |

Functional Assays for Receptor Activation and Signaling Transduction

Functional assays are designed to measure the cellular response following the binding of a ligand to its receptor. These assays are critical for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates constitutively active receptors). They provide essential information on the potency (EC50) and efficacy (Emax) of a compound. For G-protein coupled receptors (GPCRs) like the opioid receptors, signaling is multifaceted and can be interrogated through several distinct assays.

The binding of an agonist to a Gi/o-coupled receptor, such as the KOR, promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit, which is the initial step in G-protein activation. The [³⁵S]GTPγS binding assay measures this event by using a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. Its incorporation provides a direct and quantifiable measure of G-protein activation in response to agonist stimulation. This assay is a cornerstone for assessing the efficacy and potency of ligands at the G-protein level.

While Ketazocine is classified as a KOR agonist based on in vivo effects, detailed [³⁵S]GTPγS binding data for this specific compound are not extensively reported in recent literature. However, for other established KOR agonists such as U-69,593, this assay has been used to confirm their ability to stimulate G-protein signaling, demonstrating high potency and efficacy. nih.gov It is expected that as a KOR agonist, Ketazocine would similarly stimulate [³⁵S]GTPγS binding in preparations containing the kappa receptor.

Following agonist-induced activation and phosphorylation of a GPCR, cytosolic proteins called β-arrestins are recruited to the receptor's intracellular domain. nih.gov This interaction is critical for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling. mdpi.com Modern drug discovery efforts focus heavily on β-arrestin recruitment to identify "biased agonists"—ligands that preferentially activate either the G-protein pathway or the β-arrestin pathway. nih.gov For the KOR, G-protein-biased agonists are sought after, as the β-arrestin pathway has been linked to some of the undesirable effects of KOR activation. nih.gov

Several high-throughput assay formats have been developed to measure β-arrestin recruitment, including Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation (EFC) technologies like the PathHunter® assay. nih.govnih.govresearchgate.net In these assays, the receptor and β-arrestin are tagged with a reporter pair (e.g., a luciferase and a fluorescent protein for BRET, or two enzyme fragments for EFC). Recruitment brings the pair into close proximity, generating a measurable signal. mdpi.comnih.gov Specific data on β-arrestin recruitment profiles for Ketazocine hydrochloride are limited, as much of its initial characterization predates the widespread use of these assays.

Opioid receptors, including the KOR, primarily couple to the Gi/o family of G-proteins. nih.govfrontiersin.org A canonical signaling outcome of Gi/o activation is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). frontiersin.org Therefore, cAMP modulation assays are a robust functional measure of opioid receptor agonism.

In a typical assay, cells expressing the receptor of interest are stimulated with an agent like forskolin (B1673556) to elevate basal cAMP levels. The ability of an opioid agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured. biorxiv.org Studies on the related benzomorphan (B1203429) (-)-pentazocine have utilized cAMP assays to confirm its functional activity at KOR and MOR. researchgate.net As a KOR agonist, Ketazocine is expected to produce a concentration-dependent inhibition of cAMP formation in cells expressing the KOR. frontiersin.org

| Assay Type | Principle of Measurement | Key Parameters Determined | Relevance to Ketazocine |

|---|---|---|---|

| GTPγS Binding | Measures agonist-induced G-protein activation via [³⁵S]GTPγS incorporation. | Potency (EC50), Efficacy (Emax) for G-protein signaling. | Expected to show agonist activity at the KOR. |

| Beta-Arrestin Recruitment | Measures recruitment of β-arrestin to the activated receptor using technologies like BRET or EFC. | Potency (EC50), Efficacy (Emax) for β-arrestin signaling; determines signaling bias. | Data not widely available; crucial for modern understanding of KOR pharmacology. |

| cAMP Modulation | Measures the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. | Potency (EC50), Efficacy (Emax) for a downstream signaling event. | Expected to inhibit cAMP accumulation, consistent with Gi/o-coupling of the KOR. |

In Vivo Animal Models for Pharmacological Characterization

In vivo animal models are indispensable for understanding the integrated physiological and behavioral effects of a compound. For Ketazocine, animal models have been essential for characterizing its antinociceptive (pain-relieving) and behavioral profile.

Chronic Spinal Dog Model : The initial, groundbreaking classification of Ketazocine as a distinct type of opioid agonist was performed by Martin and colleagues using the chronic spinal dog. taylorandfrancis.com In this model, Ketazocine produced a unique profile of effects on nociception, pupil diameter, and behavior that was different from that of morphine (the prototypical MOR agonist) and SKF-10,047 (the prototypical sigma receptor agonist), leading to the definition of the kappa (κ) receptor. taylorandfrancis.com

Rodent Models of Nociception : Standard models of pain in mice and rats are widely used to assess the analgesic properties of opioids.

Hot-Plate and Tail-Flick Tests : These assays measure the response latency to a thermal stimulus and are sensitive to spinally and supraspinally mediated analgesia. Studies have shown that benzomorphan agonists produce antinociception in these models. wsu.edu

Writhing Test : This model uses an intraperitoneal injection of an irritant (e.g., acetic acid) to induce visceral pain, observed as characteristic stretching behaviors ("writhes"). This test was used to demonstrate a 6- to 7-fold decrease in the analgesic potency of ketocyclazocine (B1261024) in mice pre-treated with naloxazone (B1237472), a long-acting MOR antagonist, suggesting a MOR component to its effects in this model. nih.govnih.gov

Pharmacological and Genetic Models : To dissect the specific receptors mediating the in vivo effects of mixed-action agonists, researchers use selective antagonists or genetically modified animals.

Pharmacological Blockade : The use of naloxazone to block high-affinity MOR sites revealed a partial dependence on MOR for Ketazocine-induced analgesia. nih.govnih.gov

Knockout Mice : Studies using MOR knockout (MOP-KO) mice have been instrumental in clarifying the pharmacology of the related compound (-)-pentazocine. In these mice, the antinociceptive effects against thermal, mechanical, and somatic chemical pain were abolished, demonstrating their reliance on MOR. However, antinociception against visceral chemical pain (writhing test) was preserved and shown to be KOR-dependent, as it could be blocked by a KOR antagonist. researchgate.netjohnshopkins.edu These findings highlight the power of genetic models to unravel the complex in vivo pharmacology of benzomorphans.

| Animal Model | Assay/Test | Key Research Finding for Ketazocine/Related Compounds | Reference |

|---|---|---|---|

| Chronic Spinal Dog | Behavioral and physiological responses | Produced a unique profile distinct from morphine, leading to the classification of the kappa-opioid receptor. | taylorandfrancis.com |

| Mouse | Writhing Test, Tail-Flick Test | Demonstrated antinociceptive effects; potency was reduced by a MOR antagonist (naloxazone). | nih.govnih.gov |

| Rat | Hot-Plate Test, Tail-Withdrawal Assay | Used to characterize antinociceptive effects of mixed-action kappa agonists. | wsu.edu |

| MOR-Knockout Mouse | Hot-Plate, Tail-Flick, Writhing Tests | Showed that for (-)-pentazocine, thermal analgesia is MOR-dependent, while visceral analgesia is KOR-dependent. | researchgate.netjohnshopkins.edu |

Theoretical and Conceptual Contributions of Ketazocine Hydrochloride Research

Refinement and Elucidation of Opioid Receptor Subtype Heterogeneity

The concept of a single, monolithic opioid receptor was challenged by early pharmacological studies that revealed disparate physiological responses to different opioid compounds. Ketazocine (B1673596) was central to the transition from this simplistic view to the modern understanding of a heterogeneous family of opioid receptors.

In 1976, landmark research by Martin and colleagues provided the first compelling evidence for multiple opioid receptor types. By observing distinct pharmacological effects of different opioids in chronic spinal dogs, they postulated the existence of at least three separate receptors. Morphine, ketazocine (then known as ketocyclazocine), and another compound, SKF-10047, each produced a unique suite of effects, leading to the proposed classification of µ (mu), κ (kappa), and σ (sigma) receptors, respectively.

Ketazocine was designated as the prototypical agonist for the kappa (κ)-opioid receptor, a receptor named for this very compound. The effects elicited by ketazocine were markedly different from those of morphine, the archetypal µ-opioid receptor agonist. While morphine produced euphoria, ketazocine administration was associated with dysphoria, sedation, and minimal miosis (pupil constriction). This clear divergence in effects strongly supported the hypothesis that these two compounds were acting on different receptor populations to produce their distinct physiological and psychological outcomes. Subsequent research confirmed the existence of the mu and kappa receptors, although the sigma receptor was later declassified as a non-opioid receptor. The critical role of ketazocine in these foundational studies was indispensable for establishing the principle of opioid receptor heterogeneity, which is now a cornerstone of opioid pharmacology.

| Prototypical Ligand | Initially Proposed Receptor | Key Differentiating Effects |

|---|---|---|

| Morphine | μ (mu) | Analgesia, euphoria, respiratory depression, significant miosis. |

| Ketazocine (Ketocyclazocine) | κ (kappa) | Analgesia, sedation, dysphoria, paranoia, minimal miosis. |

| SKF-10047 (N-allylnormetazocine) | σ (sigma) | Psychotomimetic effects, dysphoria. (Later reclassified as a non-opioid receptor). |

Understanding Ligand-Receptor Interaction Paradigms and Opioid Pharmacology

The study of ketazocine hydrochloride has significantly advanced the understanding of how ligands interact with opioid receptors and the resulting pharmacological consequences. As a member of the benzomorphan (B1203429) chemical class, its structure provided a valuable template for structure-activity relationship (SAR) studies aimed at mapping the binding pocket of the kappa-opioid receptor. By synthesizing and testing derivatives of ketazocine, such as ethylketazocine, researchers could identify the key chemical moieties responsible for binding affinity and selectivity at the kappa receptor versus the mu or delta receptors.

Opioid receptors, including the kappa receptor, are G-protein coupled receptors (GPCRs). The binding of an agonist like ketazocine to the receptor initiates a conformational change that triggers intracellular signaling cascades. This process involves the activation of an associated G-protein, leading to downstream effects such as the inhibition of the enzyme adenylyl cyclase, which in turn reduces intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Furthermore, this signaling pathway promotes the opening of potassium channels and inhibits the opening of calcium channels. The collective result of these ionic changes is a hyperpolarization of the neuron, making it less likely to fire an action potential and release neurotransmitters, which is the fundamental mechanism underlying its analgesic and sedative effects. Ketazocine's role as a selective KOR agonist, though not absolute, was crucial in isolating and studying these specific G-protein-mediated signaling pathways associated with kappa receptor activation.

| Parameter | Description |

|---|---|

| Chemical Class | Benzomorphan Derivative. |

| Primary Receptor Target | κ-Opioid Receptor (KOR) Agonist. |

| Receptor Family | G-Protein Coupled Receptor (GPCR). |

| Mechanism of Action | Activates inhibitory G-proteins, leading to decreased cAMP, increased K+ conductance, and decreased Ca2+ conductance, thereby reducing neuronal excitability. |

Implications for Broader Opioid System Neurobiology and Function

Research with ketazocine and other kappa agonists has had profound implications for understanding the broader role of the opioid system in the central nervous system and peripheral tissues. By linking a specific receptor type (kappa) to a distinct set of functions, ketazocine helped scientists to functionally dissect the complex neurobiology of the endogenous opioid system.

The characteristic dysphoria, paranoia, and potential hallucinations produced by kappa agonists like ketazocine were revelatory. They implicated the endogenous kappa-opioid system, and its native peptide ligands (dynorphins), as a natural counterbalance to the brain's reward circuitry, which is heavily modulated by the mu-opioid system. Activation of kappa receptors in limbic brain areas, such as the nucleus accumbens and ventral tegmental area, can inhibit dopamine (B1211576) release, providing a neurochemical basis for the "anti-reward" or aversive states associated with these compounds. This discovery opened new avenues of research into the role of the kappa-opioid system in mood disorders, stress, anxiety, and addiction.

Furthermore, studies utilizing ketazocine helped to map the functional roles of kappa receptors throughout the body. For instance, research demonstrated that kappa receptor activation could produce analgesia, particularly at the spinal level, and also cause diuresis by inhibiting the release of vasopressin. In the periphery, ketazocine was shown to inhibit gastrointestinal motility, highlighting the role of kappa receptors in regulating digestive functions. These findings, made possible by the use of receptor-differentiating tools like ketazocine, were crucial for building a comprehensive model of the opioid system's diverse regulatory functions, extending far beyond its initially recognized role in pain perception.

| Function | Associated Brain Regions/Systems | Observed Effects with KOR Agonists (e.g., Ketazocine) |

|---|---|---|

| Mood & Affect | Limbic System (e.g., Nucleus Accumbens, Amygdala). | Dysphoria, paranoia, anhedonia, hallucinations. |

| Analgesia | Spinal Cord, Periaqueductal Gray. | Decrease in pain sensation. |

| Neuroendocrine Regulation | Hypothalamus, Pituitary Gland. | Diuresis (increased urine production) via inhibition of vasopressin. |

| Reward & Motivation | Mesolimbic Dopamine System (VTA, Nucleus Accumbens). | Inhibition of dopamine release, producing aversive or "anti-reward" states. |

| Gastrointestinal Function | Enteric Nervous System. | Inhibition of intestinal myoelectric activity. |

Future Research Directions in Ketazocine Hydrochloride and Kappa Opioid Receptor Pharmacology

Elucidating Novel Signaling Pathways and Intracellular Mechanisms

The canonical view of KOR signaling primarily involves the inhibition of adenylyl cyclase through the Gαi/o subunit of the G-protein. However, emerging evidence suggests a far more complex and nuanced signaling cascade that extends beyond this primary pathway. Future investigations are critical to fully map these alternative and novel signaling networks to better understand the diverse physiological effects of KOR agonists like Ketazocine (B1673596) hydrochloride.

A key area of future research is the concept of biased agonism , where a ligand can preferentially activate one signaling pathway over another. nih.govnih.gov For the KOR, this could mean designing ligands that favor the G-protein signaling pathway, which is associated with analgesia, while avoiding the recruitment of β-arrestin, which has been implicated in adverse effects such as dysphoria and sedation. unc.edu While Ketazocine itself is considered a relatively unbiased or slightly G-protein-biased agonist, studying its signaling profile in detail can provide a benchmark for the development of more selectively biased compounds.

Further research should focus on the downstream effectors of KOR activation. Beyond the inhibition of adenylyl cyclase, KOR activation can modulate various intracellular kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways involving extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). nih.govsemanticscholar.org The specific roles of these pathways in mediating the therapeutic and adverse effects of KOR agonists are not yet fully understood. Elucidating how Ketazocine hydrochloride and its analogs modulate these kinase pathways will be crucial for developing ligands with improved therapeutic profiles.

The following table summarizes key signaling pathways associated with KOR activation that warrant further investigation:

| Signaling Pathway | Key Proteins Involved | Potential Physiological Relevance |

| Biased Agonism | G-protein vs. β-arrestin | Separating therapeutic effects from adverse effects. nih.govnih.govunc.edu |

| MAPK Signaling | ERK, JNK, p38 | Modulation of pain, mood, and addiction-related behaviors. nih.govsemanticscholar.org |

| Ion Channel Modulation | GIRKs, Calcium Channels | Neuronal excitability and neurotransmitter release. |

| Receptor Dimerization | KOR-MOR, KOR-DOR heterodimers | Altered signaling and pharmacological properties. |

Future studies employing advanced techniques such as proteomics, phosphoproteomics, and sophisticated cellular imaging will be instrumental in identifying novel interacting proteins and downstream signaling molecules associated with this compound-induced KOR activation.

Development of Advanced Preclinical Models for Comprehensive Characterization

The translation of preclinical findings to clinical success is a significant challenge in drug development. For KOR-targeted therapies, a critical area of future research is the development and utilization of more sophisticated and predictive preclinical models. These models are essential for a comprehensive characterization of the in vivo effects of compounds like this compound.

Current preclinical research often relies on rodent models of acute pain. mdpi.com While valuable, these models may not fully recapitulate the complexities of chronic pain states, such as neuropathic pain. frontiersin.orgbohrium.com Future efforts should focus on refining and validating models of chronic neuropathic pain to better assess the long-term efficacy and potential for tolerance development with KOR agonists. nih.gov

Furthermore, the adverse effects of KOR agonists, particularly dysphoria and sedation, are major hurdles to their clinical use. nih.gov Developing more reliable animal models that can accurately predict these adverse effects in humans is a high priority. This may involve the use of more complex behavioral paradigms and the incorporation of physiological measures that correlate with subjective human experiences.

The use of genetically modified animal models offers a powerful approach to dissect the molecular mechanisms underlying the effects of this compound. nih.govtaconic.com For instance, knockout mice lacking specific signaling proteins (e.g., β-arrestin-2) can be used to definitively link these pathways to particular behavioral outcomes. unc.edu The development of knock-in mice expressing mutant KORs that are deficient in specific signaling capacities will also be invaluable. nih.gov

The table below outlines key areas for the development of advanced preclinical models:

| Model Type | Research Focus | Desired Outcome |

| Chronic Pain Models | Neuropathic pain, inflammatory pain | Improved prediction of long-term analgesic efficacy. frontiersin.orgbohrium.com |

| Models of Affective Disorders | Anxiety, depression, anhedonia | Assessment of the impact of KOR ligands on mood. frontiersin.orgnih.govresearchgate.net |

| Addiction and Relapse Models | Drug self-administration, conditioned place preference | Evaluation of the potential of KOR ligands in addiction treatment. youtube.com |

| Genetically Engineered Models | Knockout/knock-in of signaling proteins | Mechanistic understanding of in vivo drug effects. nih.govtaconic.com |

Expanding Structure-Activity Relationship Understanding for Novel Kappa Opioid Ligands

The benzomorphan (B1203429) scaffold of this compound has been a rich source for the development of KOR ligands. unc.edu A deeper understanding of the structure-activity relationships (SAR) within this and other chemical classes is fundamental for the rational design of novel KOR ligands with optimized properties.

One of the key structural features of many benzomorphan-based KOR agonists, including Ketazocine, is the N-cyclopropylmethyl group . nih.gov This substituent is known to be important for KOR activity. Future SAR studies should explore a wider range of N-substituents to identify moieties that may confer improved potency, selectivity, or biased signaling properties.

The phenolic hydroxyl group is another critical feature for the activity of many opioid ligands. nih.gov Systematic modifications of this group, or its replacement with other hydrogen-bonding moieties, could lead to ligands with altered receptor interactions and signaling outcomes. Similarly, the ketone group in Ketazocine offers a site for chemical modification to probe its role in receptor binding and activation. researchgate.net

Computational approaches, such as molecular docking and dynamic simulations, will play an increasingly important role in guiding the design of new ligands. By modeling the interaction of Ketazocine and its analogs with the KOR binding pocket, researchers can generate hypotheses about key molecular interactions that can then be tested experimentally.

The following table highlights key structural features of benzomorphan KOR ligands and potential areas for future SAR exploration:

| Structural Feature | Importance | Future Research Directions |

| N-substituent | Crucial for affinity and efficacy. nih.gov | Exploration of diverse alkyl and arylalkyl groups to modulate bias. |

| Phenolic Hydroxyl | Key hydrogen bonding interaction. nih.gov | Bioisosteric replacements and probing of the sub-pocket environment. |

| 6,11-Dimethyl Groups | Contribute to conformational rigidity. | Stereochemical variations to explore receptor topography. |

| 8-Keto Group | Potential for hydrogen bonding. researchgate.net | Reduction, replacement, or derivatization to alter signaling. |

By systematically exploring the chemical space around the Ketazocine scaffold and other novel chemotypes, medicinal chemists can aim to develop next-generation KOR ligands with tailored pharmacological profiles, ultimately leading to safer and more effective treatments for a range of human diseases. nih.gov

Q & A

Q. How do researchers experimentally distinguish ketazocine hydrochloride’s activity at kappa-opioid receptors from mu-opioid receptors?

- Methodological Answer : Ketazocine’s receptor selectivity is assessed using in vivo discrimination assays in animal models. For example, rhesus monkeys trained to discriminate ethylketazocine (EKC) from saline show dose-dependent responses to ketazocine (0.04 mg/kg), cyclazocine (0.02 mg/kg), and other kappa-agonists, but not to mu-agonists like morphine or codeine . Receptor profiling is further validated via binding assays using selective antagonists (e.g., naloxone for mu vs. nor-binaltorphimine for kappa). Cross-checking behavioral data with receptor knockout models or siRNA-mediated receptor silencing can confirm specificity .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical or biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated protocol includes:

- Column : C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm).

- Mobile phase : Methanol-phosphate buffer (e.g., 30:70 v/v) .

- Detection wavelength : ~207–210 nm for optimal sensitivity.

- Sample preparation : Protein precipitation or solid-phase extraction for biological samples .

Calibration curves (1–10 µg/mL) typically show linearity (R² > 0.999) with recovery rates >98% . Mass spectrometry (LC-MS/MS) is preferred for trace-level quantification in plasma .

Q. How are cross-species differences in ketazocine’s pharmacological effects addressed in preclinical studies?

- Methodological Answer : Comparative studies in rodents, pigeons, and primates are critical. For instance, ketazocine produces discriminative stimulus effects in rhesus monkeys but may lack efficacy in rodents due to species-specific receptor expression . Researchers should:

- Use species-specific receptor affinity assays (e.g., radioligand binding in rat vs. human brain tissue).

- Validate behavioral models (e.g., tail-flick test for antinociception) across species.

- Adjust dosing regimens based on pharmacokinetic parameters (e.g., half-life differences) .

Advanced Research Questions

Q. How should researchers resolve contradictions in ketazocine’s reported efficacy as a kappa-agonist versus partial mu-agonist activity?

- Methodological Answer : Contradictions arise from assay conditions or receptor reserve variations. To address this:

- Conduct Schild analysis to calculate agonist potency (pEC₅₀) and efficacy (Emax) in isolated tissues (e.g., guinea pig ileum for mu vs. rabbit vas deferens for kappa) .

- Use biased agonism assays (e.g., β-arrestin recruitment vs. cAMP inhibition) to detect functional selectivity .

- Compare results across cell lines with controlled receptor density (e.g., CHO cells expressing human KOR vs. MOR) .

Q. What strategies optimize experimental design for studying ketazocine’s role in stress-induced analgesia without confounding sedative effects?

- Methodological Answer :

- Behavioral paradigms : Use stress models (e.g., forced swim test) with concurrent measurement of analgesia (e.g., von Frey filaments) and locomotion (open field test) .

- Pharmacological controls : Co-administer selective kappa-antagonists (e.g., nor-BNI) to isolate receptor-mediated effects.

- Dose-response curves : Establish sub-sedative thresholds (e.g., <0.1 mg/kg in mice) to avoid motor impairment .

Q. How can researchers validate ketazocine’s metabolite activity in vivo without interference from the parent compound?

- Methodological Answer :

- Synthetic metabolites : Chemically synthesize proposed metabolites (e.g., N-demethylated derivatives) for standalone testing .

- Pharmacokinetic profiling : Use LC-MS/MS to quantify metabolite levels in plasma and brain homogenates post-administration.

- Knockout models : Administer ketazocine to CYP450-deficient mice to isolate parent drug effects from metabolic byproducts .

Key Data from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.